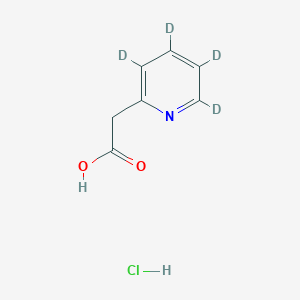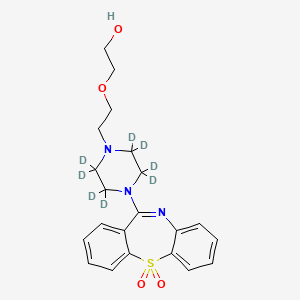
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is a deuterated form of pramipexole, a non-ergot dopamine agonist. This compound is primarily used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). The deuterated version is designed to enhance the pharmacokinetic properties of the original compound, potentially offering improved therapeutic benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) involves the incorporation of deuterium atoms into the pramipexole moleculeThe reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the pramipexole molecule.
Reduction: Used to introduce or modify hydrogen atoms, including deuterium.
Substitution: Commonly used to replace hydrogen atoms with deuterium.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Deuterated reducing agents such as deuterium gas or deuterated sodium borohydride.
Substitution: Deuterated solvents and reagents to ensure the incorporation of deuterium.
Major Products: The major products of these reactions are typically deuterated analogs of pramipexole, which retain the pharmacological properties of the original compound but with enhanced stability and reduced metabolic degradation .
Aplicaciones Científicas De Investigación
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of deuterium substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its neuroprotective effects and potential to reduce oxidative stress in neuronal cells.
Medicine: Primarily used in the treatment of Parkinson’s disease and RLS, with ongoing research into its potential benefits in other neurological disorders.
Industry: Utilized in the development of deuterated drugs, which may offer improved therapeutic profiles compared to their non-deuterated counterparts
Mecanismo De Acción
Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) exerts its effects by acting as a dopamine receptor agonist. It has a high affinity for the D2 and D3 subtypes of dopamine receptors, which are involved in the regulation of movement and coordination. By stimulating these receptors, the compound helps alleviate the symptoms of Parkinson’s disease and RLS. Additionally, it has been shown to reduce mitochondrial reactive oxygen species (ROS) production and inhibit apoptotic pathways, contributing to its neuroprotective effects .
Comparación Con Compuestos Similares
Ropinirole: Another non-ergot dopamine agonist used in the treatment of Parkinson’s disease and RLS.
Rotigotine: A dopamine agonist available as a transdermal patch for continuous delivery.
Apomorphine: A potent dopamine agonist used for the treatment of advanced Parkinson’s disease
Uniqueness: Pramipexole (N-Propyl-3,3,3-d3) (dihydrochloride) is unique due to its deuterium substitution, which enhances its pharmacokinetic properties. This modification can lead to improved drug stability, reduced metabolic degradation, and potentially fewer side effects compared to its non-deuterated counterparts .
Propiedades
Fórmula molecular |
C10H19Cl2N3S |
|---|---|
Peso molecular |
287.27 g/mol |
Nombre IUPAC |
(6S)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;dihydrochloride |
InChI |
InChI=1S/C10H17N3S.2ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;;/h7,12H,2-6H2,1H3,(H2,11,13);2*1H/t7-;;/m0../s1/i1D3;; |
Clave InChI |
QMNWXHSYPXQFSK-XQQJYEBGSA-N |
SMILES isomérico |
[2H]C([2H])([2H])CCN[C@H]1CCC2=C(C1)SC(=N2)N.Cl.Cl |
SMILES canónico |
CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![[(2E,4E,6E,8E)-9-[3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenyl] octadecanoate](/img/structure/B12420682.png)




